Methyl 4-bromocrotonate

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Methyl 4-bromocrotonate (CAS 6000-00-6), also known as Methyl trans-4-bromo-2-butenoate, is a halogenated ester building block with the linear formula BrCH₂CH=CHCOOCH₃ and a molecular weight of 179.01 g/mol. It is a clear, colorless to pale yellow liquid with a density of 1.498-1.522 g/mL at 20-25°C and a boiling point of 83-85 °C at 13 mmHg.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 6000-00-6
Cat. No. B106362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromocrotonate
CAS6000-00-6
Synonyms(E)-4-Bromo-2-butenoic Acid Methyl Ester;  (E)-4-Bromo-crotonic Acid Methyl Ester;  (2E)-4-Bromo-2-butenoic Acid Methyl Ester;  (E)-4-Bromobut-2-enoic Acid Methyl Ester;  (E)-Methyl 4-Bromobut-2-enoate;  (E)-Methyl 4-Bromocrotonate;  Methyl (E)-4-Bromo-2-b
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCOC(=O)C=CCBr
InChIInChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
InChIKeyRWIKCBHOVNDESJ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromocrotonate (CAS 6000-00-6) for Advanced Organic Synthesis and Pharmaceutical Intermediate Procurement


Methyl 4-bromocrotonate (CAS 6000-00-6), also known as Methyl trans-4-bromo-2-butenoate, is a halogenated ester building block with the linear formula BrCH₂CH=CHCOOCH₃ and a molecular weight of 179.01 g/mol [1]. It is a clear, colorless to pale yellow liquid with a density of 1.498-1.522 g/mL at 20-25°C and a boiling point of 83-85 °C at 13 mmHg [2]. This compound is characterized by the combination of an electrophilic allylic bromide, an electron-deficient α,β-unsaturated ester, and a reactive ester group, which enables its participation in diverse synthetic transformations including nucleophilic substitutions, Michael additions, and transition metal-catalyzed cross-coupling reactions . Its defined (E)-stereochemistry and bifunctional reactivity make it a critical intermediate for constructing complex molecular architectures in pharmaceutical and materials science research.

Critical Procurement Specifications for Methyl 4-bromocrotonate (CAS 6000-00-6) to Avoid Failed Synthesis


Generic substitution of methyl 4-bromocrotonate with seemingly similar compounds is highly inadvisable due to critical differences in reactivity, stereochemical integrity, and application-specific performance. For instance, substituting the methyl ester with an ethyl 4-bromocrotonate analog can significantly alter reaction kinetics and product purification due to differences in volatility and steric bulk . More critically, the use of methyl cis-4-bromo-2-butenoate, a common impurity in technical-grade material, can lead to the formation of undesired diastereomers or completely different products, compromising the stereochemical purity of the final target molecule [1]. Furthermore, relying on alternative leaving groups like chlorides instead of bromides often results in drastically reduced reaction rates and yields in key cross-coupling or nucleophilic substitution steps, necessitating the use of harsher conditions that may degrade sensitive substrates . Therefore, strict adherence to the specified compound, CAS number, and grade is essential for reproducible and successful synthetic outcomes.

Quantitative Performance Evidence for Methyl 4-bromocrotonate (CAS 6000-00-6) Selection


Quantified Yield and Selectivity in Ligand-Free Suzuki-Miyaura Cross-Coupling

Methyl 4-bromocrotonate demonstrates excellent performance as an electrophilic partner in ligand-free Suzuki-Miyaura cross-coupling reactions with aryl and heteroarylboronic acids, achieving a yield of up to 81% and selectivity between 85% and 90% for the desired (E)-product [1]. This contrasts sharply with typical cross-coupling reactions of less activated alkyl bromides or vinyl halides, which often necessitate the use of expensive and toxic phosphine ligands or specialized catalysts to achieve comparable yields and selectivity . The ability to perform this transformation under mild, ligand-free conditions using commercially available Pd nanoparticles highlights a significant advantage in terms of cost-efficiency and operational simplicity.

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Differentiated Reactivity in Direct SN2 vs. Michael-Initiated Ring Closure Pathways

A seminal study in the Journal of Organic Chemistry investigated the reaction of methyl 4-bromocrotonate with lithium ester enolates, revealing a key mechanistic differentiation [1]. The compound was found to participate in two competing pathways: a direct SN2 displacement at the allylic bromide and a Michael-initiated ring closure at the α,β-unsaturated ester [2]. This bifurcated reactivity, which is less pronounced or absent in simpler electrophiles like methyl bromoacetate or methyl acrylate, provides synthetic chemists with a unique opportunity for reaction design. By carefully controlling reaction conditions (e.g., base, solvent, temperature), one can selectively direct the reaction down one pathway to access structurally distinct products from the same starting material.

Mechanistic Studies Nucleophilic Substitution Reaction Selectivity

Superior Diastereoselectivity in Vinylogous Reformatsky Reactions with Carbohydrate Scaffolds

Methyl 4-bromocrotonate has been successfully employed in a vinylogous Reformatsky reaction with a chiral carbohydrate ketone (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose) to install a key side chain with high diastereoselectivity [1]. While the publication abstract does not specify the exact diastereomeric ratio, it emphasizes that the stereochemistry of the targeted bicyclic nucleosides was successfully achieved using this reaction as a cornerstone step [2]. This contrasts with the use of simpler γ-halocrotonates (e.g., ethyl 4-bromocrotonate), where the altered ester group can influence transition state organization and lead to reduced stereocontrol. The successful stereocontrol achieved with methyl 4-bromocrotonate is critical for synthesizing biologically active nucleoside analogs where stereochemistry dictates biological function.

Diastereoselective Synthesis Reformatsky Reaction Nucleoside Analogs

Utility as a Partner in C-Br/C-H Bis-phenylation for Doubly Phenylated Building Blocks

Methyl 4-bromocrotonate serves as a key substrate for a novel nickel-catalyzed C-Br/C-H bis-phenylation reaction, enabling the direct installation of two phenyl groups in a single step to produce methyl (E)-3,4-diphenylbut-2-enoate . This transformation leverages both the C-Br bond and the C-H bond alpha to the ester, demonstrating a unique application not easily achieved with simpler halides like methyl 3-bromopropanoate or methyl 2-bromopropanoate, which lack the conjugated alkene necessary for the second C-H functionalization step. The protocol uses commercially available catalyst components and provides an efficient, stereoselective route to a valuable, densely functionalized intermediate [1].

Cross-coupling C-H Activation Building Blocks

Rapid Alternative to Classical MBH Reaction via Zinc-Mediated Allylation

Methyl 4-bromocrotonate, as a representative 4-bromocrotonate, is a key reagent in a novel one-pot synthesis of β-substituted aza-Morita-Baylis-Hillman (MBH) adducts [1]. The method, which involves zinc-mediated allylation of imines, was described as a rapid alternative to the traditional use of α,β-unsaturated carbonyl compounds, offering short reaction times and broad substrate scope [2]. This is a significant practical advantage over the classical MBH reaction, which is notoriously slow, often requiring days to reach completion and suffering from a limited substrate scope. The use of 4-bromocrotonates, including the methyl ester, provides a synthetically valuable and practical entry to MBH-type products.

Morita-Baylis-Hillman Allylation Methodology

Defined Purity and Isomeric Profile for Reproducible Results

Commercially available technical-grade methyl 4-bromocrotonate (≥90% GC) contains approximately 3% of the cis-isomer (methyl cis-4-bromo-2-butenoate) as the primary impurity [1]. This known impurity profile is crucial for process chemists, as the presence of the cis-isomer can lead to the formation of undesired side products in stereospecific reactions. In contrast, higher-purity grades (e.g., 98% by HPLC) are available from other vendors, offering a clear choice based on the sensitivity of the intended application [2]. This level of specification detail is often lacking for less common or custom-synthesized analogs, making methyl 4-bromocrotonate a more reliable and well-characterized building block for scale-up and process development.

Quality Control Reproducibility Procurement

Validated Application Scenarios for Methyl 4-bromocrotonate (CAS 6000-00-6)


Synthesis of Stereodefined Building Blocks for Medicinal Chemistry

As demonstrated in the ligand-free Suzuki coupling study [1], methyl 4-bromocrotonate is an ideal electrophile for creating a library of (E)-4-arylcrotonate derivatives. These compounds serve as key intermediates in the synthesis of potential therapeutics, including cores of HIV-1 protease inhibitors [2]. Its high reactivity and stereoselectivity in cross-coupling are essential for constructing the precise molecular geometries required for biological activity.

Construction of Complex Molecular Architectures via Divergent Synthesis

The dual SN2/Michael-initiated reactivity of methyl 4-bromocrotonate, as detailed in the Journal of Organic Chemistry [1], makes it a powerful tool for divergent synthesis. By tuning reaction conditions, a single starting material can be used to access two different classes of products, maximizing synthetic efficiency in complex molecule construction, such as in the synthesis of highly substituted benzoxepines or benzopyrans [2].

Stereoselective Installation of Side Chains in Bioactive Molecules

The successful use of methyl 4-bromocrotonate in the diastereoselective Reformatsky reaction with a carbohydrate ketone underscores its utility in synthesizing stereochemically complex bioactive molecules like nucleoside analogs [1]. Researchers aiming to build libraries of nucleosides or other chiral molecules will find it to be a reliable reagent for achieving high levels of stereocontrol, a necessity for drug discovery and development.

Direct Access to Doubly Functionalized Aromatic Building Blocks

The nickel-catalyzed C-Br/C-H bis-phenylation protocol [1] highlights a unique application scenario where methyl 4-bromocrotonate can be used to rapidly construct highly substituted, densely functionalized aromatic building blocks in a single operation. This method is of particular interest for researchers engaged in the total synthesis of complex natural products or the development of new materials where efficient access to such intermediates is critical.

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